molecular formula C9H10F3N B3028792 N,N-dimethyl-4-(trifluoromethyl)aniline CAS No. 329-17-9

N,N-dimethyl-4-(trifluoromethyl)aniline

Cat. No. B3028792
CAS RN: 329-17-9
M. Wt: 189.18 g/mol
InChI Key: MLFFPCMQWLVVLM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H10F3N . It is a solid substance at 20°C and appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of “this compound” is 189.18 . The InChI code for this compound is 1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . The melting point of this compound ranges from 69.0 to 73.0 °C . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

Fluorescence-based Applications

  • Twisted-Intramolecular-Charge-Transfer (TICT) Fluorescent Thermometer : N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative of N,N-dimethyl-4-(trifluoromethyl)aniline, has been utilized in the development of a ratiometric fluorescent thermometer. This application capitalizes on the dye's ability to exhibit intensified fluorescence with increasing temperature, attributed to the activation of more vibrational bands and stronger TICT emissions in dimethyl sulfoxide. The dye's distinct temperature dependence at various wavelengths makes it suitable for accurate temperature detection (Cao et al., 2014).

Liquid Crystal Applications

  • Liquid Crystals with Trifluoromethyl Groups : Research on derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, shows their potential in creating stable smectic B and A phases in liquid crystals. These derivatives demonstrate unique liquid crystalline properties, such as high orientational order and distinct phase transitions, influenced by the moderately polar nature of these mesogens. This research is significant for understanding and developing advanced liquid crystalline materials (Miyajima et al., 1995).

Optical and Electronic Applications

  • Nonlinear Optical Response in Organic Nanorods : A study of the nonlinear optical response in one-dimensional organic nanorods, specifically those composed of N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline (DMFSPA), provided insights into the long-range interactions at the microscopic level in nanocrystals. This research is pivotal for understanding the differences in linear and nonlinear optical properties in various morphologies of organic crystals, which can be leveraged in solid-state organic device applications (Raymond et al., 2008).

Materials Chemistry and Polymer Synthesis

  • Polymer Synthesis and Properties : Studies on the polymerization of aniline and its dimethyl derivatives, including this compound, have led to the development of polydimethylanilines with well-defined structures. These polymers exhibit variable electronic structures influenced by acid-base treatments and show distinct electrochemical properties. The research contributes to the understanding and development of novel conductive materials, enhancing the potential applications in various fields including electronics (Snauwaert et al., 1987).

Safety and Hazards

“N,N-dimethyl-4-(trifluoromethyl)aniline” is considered hazardous . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray . Protective measures such as wearing protective gloves/clothing and eye/face protection are advised when handling this compound .

properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFFPCMQWLVVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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